molecular formula C15H12N2O5 B12782332 Apaza CAS No. 402934-69-4

Apaza

Cat. No.: B12782332
CAS No.: 402934-69-4
M. Wt: 300.27 g/mol
InChI Key: FNRNBCNUWGWVFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apaza involves the coupling of 5-aminosalicylic acid with 4-aminophenylacetic acid through an azo bond. The reaction typically requires the use of a diazotization reaction, where 4-aminophenylacetic acid is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control. The final product is then purified using crystallization or chromatography techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Apaza undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The azo bond in this compound can be reduced to form the corresponding amines.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the azo bond results in the formation of 5-aminosalicylic acid and 4-aminophenylacetic acid.

    Substitution: Substitution reactions can yield various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Apaza has a wide range of applications in scientific research, including:

Mechanism of Action

Apaza exerts its effects primarily through the inhibition of myeloperoxidase activity, which is involved in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species and other inflammatory mediators. This leads to a decrease in inflammation and tissue damage . The molecular targets of this compound include myeloperoxidase and other enzymes involved in the inflammatory pathway .

Comparison with Similar Compounds

Apaza is unique due to its dual action as both an anti-inflammatory and an inhibitor of myeloperoxidase. Similar compounds include:

    5-Aminosalicylic Acid: Known for its anti-inflammatory properties but lacks the myeloperoxidase inhibitory activity.

    4-Aminophenylacetic Acid: Has some anti-inflammatory effects but is not as potent as this compound.

    Sulfasalazine: Another anti-inflammatory compound used in treating inflammatory bowel diseases but with a different mechanism of action.

This compound stands out due to its combined properties, making it a promising candidate for further research and development in various fields .

Properties

CAS No.

402934-69-4

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H12N2O5/c18-13-6-5-11(8-12(13)15(21)22)17-16-10-3-1-9(2-4-10)7-14(19)20/h1-6,8,18H,7H2,(H,19,20)(H,21,22)

InChI Key

FNRNBCNUWGWVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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